molecular formula C13H24N2O2 B153077 Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 937729-06-1

Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B153077
CAS No.: 937729-06-1
M. Wt: 240.34 g/mol
InChI Key: UZPDXRXHTUSGLN-UHFFFAOYSA-N
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Description

Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate is an organic compound with the chemical formula C13H24N2O2. It is a colorless to light yellow liquid known for its low boiling point and flash point, as well as its lower density and better solubility .

Chemical Reactions Analysis

Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate can be compared with similar compounds such as:

This compound stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Biological Activity

Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 937729-06-1) is a synthetic organic compound notable for its unique spirocyclic structure, which imparts distinct chemical and biological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • IUPAC Name : this compound
  • Physical State : Colorless to light yellow liquid

This compound's structure features a diaza and spirocyclic configuration, which is critical for its biological interactions. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to modulate enzyme activity and receptor binding, influencing several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, potentially affecting signal transduction processes critical for cell survival and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a variety of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results suggest that the compound has potential as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)20
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)25

The mechanism underlying its anticancer effects may involve the activation of apoptotic pathways and inhibition of tumor growth factors.

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates. The findings indicated that modifications to the side chains significantly enhanced antimicrobial potency.
  • Evaluation of Anticancer Effects :
    A recent research project focused on the anticancer potential of this compound in combination with established chemotherapeutic agents. Results showed synergistic effects that improved the efficacy of treatments in resistant cancer cell lines.

Properties

IUPAC Name

tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPDXRXHTUSGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649117
Record name tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937729-06-1
Record name tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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